molecular formula C22H30N2O7 B1666729 2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide CAS No. 77700-96-0

2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide

Cat. No. B1666729
CAS RN: 77700-96-0
M. Wt: 434.5 g/mol
InChI Key: IMPKHMMWFQRYCH-UHFFFAOYSA-N
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Description

AI-77C2 is an antiinflammatory drug with antiulcer activity.

Scientific Research Applications

Antimicrobial Activities

2-Hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related to the chemical , have been synthesized and demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds were also characterized by spectroscopic and elemental analysis, indicating potential for similar applications in related compounds (Sharma, Sharma, & Rane, 2004).

Analgesic and Anti-inflammatory Activities

Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide have shown potent analgesic and anti-inflammatory activities. These properties suggest that structurally similar compounds may also possess these therapeutic effects (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Antibacterial Activity

Compounds related to the given chemical structure, such as N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides, have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibacterial therapy (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Antioxidant Activity

Derivatives of pyrazole-acetamide have been found to exhibit significant antioxidant activity. This includes compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, suggesting that related compounds may also possess similar antioxidant properties (Chkirate et al., 2019).

Gastroprotective Activity

Compounds with a similar structure, particularly those derived from 1H-2-benzopyran-1-one, have shown gastroprotective activity. This suggests that the compound could potentially have applications in gastroprotection or related therapeutic areas (Shimojima & Hayashi, 1983).

Muscarinic Agonist Activity

Substituted N-(silatran-1-ylmethyl)acetamides, which are structurally related to the compound , have been found to be partial muscarinic agonists. This indicates potential applications in neurological or muscular therapies (Pukhalskaya et al., 2010).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, suggesting a potential application for structurally similar compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).

properties

CAS RN

77700-96-0

Product Name

2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide

Molecular Formula

C22H30N2O7

Molecular Weight

434.5 g/mol

IUPAC Name

2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide

InChI

InChI=1S/C22H30N2O7/c1-4-23-14-10-17(26)31-20(14)19(27)21(28)24-13(8-11(2)3)16-9-12-6-5-7-15(25)18(12)22(29)30-16/h5-7,11,13-14,16,19-20,23,25,27H,4,8-10H2,1-3H3,(H,24,28)

InChI Key

IMPKHMMWFQRYCH-UHFFFAOYSA-N

SMILES

CCNC1CC(=O)OC1C(C(=O)NC(CC(C)C)C2CC3=C(C(=CC=C3)O)C(=O)O2)O

Canonical SMILES

CCNC1CC(=O)OC1C(C(=O)NC(CC(C)C)C2CC3=C(C(=CC=C3)O)C(=O)O2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI-77C2, AI 77C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide
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2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide
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2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide
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2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide
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2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide
Reactant of Route 6
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2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide

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